molecular formula C10H12O4S B6229440 2-(benzenesulfonyl)-2-methylpropanoic acid CAS No. 34220-23-0

2-(benzenesulfonyl)-2-methylpropanoic acid

Cat. No. B6229440
CAS RN: 34220-23-0
M. Wt: 228.3
InChI Key:
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Description

Benzenesulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a benzene ring . They are often used in organic synthesis due to their reactivity .


Synthesis Analysis

Benzenesulfonyl chloride, a common benzenesulfonyl compound, can be prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Sodium sulfinates, which are related to sulfonyl compounds, have been used as building blocks for the synthesis of various organosulfur compounds .


Molecular Structure Analysis

The molecular structure of benzenesulfonyl compounds typically consists of a benzene ring attached to a sulfonyl group (SO2), which may be further substituted .


Chemical Reactions Analysis

Benzenesulfonyl chloride is known to react with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .


Physical And Chemical Properties Analysis

Benzenesulfonyl compounds generally have properties such as being soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents . They often form white deliquescent sheet crystals or a white waxy solid .

Mechanism of Action

The specific mechanism of action for “2-(benzenesulfonyl)-2-methylpropanoic acid” is not available in the sources I found .

Safety and Hazards

Benzenesulfonyl chloride, for example, is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Sulfone chemistry, including benzenesulfonyl compounds, is a field of active research. Recent advances in catalytic desulfitative functionalizations have opened new areas of research, with sulfone derivatives emerging as a new class of substrates enabling catalytic C–C and C–X bond construction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(benzenesulfonyl)-2-methylpropanoic acid involves the reaction of benzenesulfonyl chloride with 2-methylpropanoic acid in the presence of a base to form the desired product.", "Starting Materials": [ "Benzenesulfonyl chloride", "2-methylpropanoic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add benzenesulfonyl chloride dropwise to a solution of 2-methylpropanoic acid in anhydrous dichloromethane at 0°C.", "Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for several hours at room temperature.", "Extract the product with dichloromethane and wash with water and brine.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

34220-23-0

Molecular Formula

C10H12O4S

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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